molecular formula C22H19ClN6O2 B14125428 8-(2-aminophenyl)-3-(3-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

8-(2-aminophenyl)-3-(3-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B14125428
M. Wt: 434.9 g/mol
InChI Key: RNWNSODXQCPOEG-UHFFFAOYSA-N
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Description

8-(2-aminophenyl)-3-(3-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic organic compound that belongs to the class of imidazo[2,1-f]purines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring an aminophenyl group, a chlorobenzyl group, and a dimethyl-imidazo[2,1-f]purine core, suggests it may have interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-aminophenyl)-3-(3-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazo[2,1-f]purine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the aminophenyl group: This step may involve a nucleophilic substitution reaction where an aminophenyl derivative is introduced to the core structure.

    Attachment of the chlorobenzyl group: This can be done via a Friedel-Crafts alkylation reaction using a chlorobenzyl halide and a Lewis acid catalyst.

    Methylation: The final step involves the methylation of the imidazo[2,1-f]purine core using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can occur at the chlorobenzyl group, potentially converting it to a benzyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or sulfuric acid (H2SO4) for electrophilic substitution.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential as a pharmacological agent. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Compounds with similar structures have been investigated for their anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-(2-aminophenyl)-3-(3-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione would depend on its specific biological target. Generally, compounds of this class may exert their effects by:

    Binding to enzymes: Inhibiting or activating enzyme activity.

    Interacting with receptors: Modulating receptor signaling pathways.

    Altering gene expression: Affecting transcription factors or epigenetic markers.

Comparison with Similar Compounds

Similar Compounds

    8-(2-aminophenyl)-3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Lacks the chlorobenzyl group, which may affect its biological activity.

    8-(2-aminophenyl)-3-(3-methylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Contains a methyl group instead of a chlorine atom, potentially altering its reactivity and interactions.

Uniqueness

The presence of the chlorobenzyl group in 8-(2-aminophenyl)-3-(3-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione may confer unique properties such as increased lipophilicity, altered electronic distribution, and specific interactions with biological targets, distinguishing it from similar compounds.

Properties

Molecular Formula

C22H19ClN6O2

Molecular Weight

434.9 g/mol

IUPAC Name

6-(2-aminophenyl)-2-[(3-chlorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C22H19ClN6O2/c1-13-11-27-18-19(25-21(27)29(13)17-9-4-3-8-16(17)24)26(2)22(31)28(20(18)30)12-14-6-5-7-15(23)10-14/h3-11H,12,24H2,1-2H3

InChI Key

RNWNSODXQCPOEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=CC=C4N)N(C(=O)N(C3=O)CC5=CC(=CC=C5)Cl)C

Origin of Product

United States

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